molecular formula C20H20N4O4S B10995520 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10995520
M. Wt: 412.5 g/mol
InChI Key: RQPHZGHDYDIOEB-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 1,2-thiazinane 1,1-dioxide scaffold, a sulfonamide-based ring system known to confer valuable biological properties. Derivatives of the 1,2-thiazinane ring have been investigated as key structural motifs in compounds with diverse pharmacological activities, including anti-inflammatory and anti-diabetic effects . The phthalazin-1(2H)-one component of the molecule is another privileged structure in drug design, often associated with biological activity. The compound is presented as a high-purity chemical tool for in vitro research applications only. It is intended for use by qualified researchers in laboratory settings to investigate its physicochemical properties, potential biological activity, and mechanism of action. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O4S/c25-19(14-23-20(26)18-6-2-1-5-15(18)13-21-23)22-16-7-9-17(10-8-16)24-11-3-4-12-29(24,27)28/h1-2,5-10,13H,3-4,11-12,14H2,(H,22,25)

InChI Key

RQPHZGHDYDIOEB-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Oxidation of 1,2-Thiazinane

The 1,2-thiazinane core is synthesized via cyclization of 3-chloropropylamine with sulfur dichloride, followed by oxidation to introduce the sulfone groups. Patent JP2005538937A describes a two-step oxidation protocol using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours, achieving 85% conversion. Alternative oxidants like Oxone® in aqueous methanol (20°C, 24 hours) yield 78% product but require neutralization steps.

Reaction Conditions:

  • Reagents : H₂O₂ (30%), CH₃COOH (glacial)

  • Temperature : 60°C

  • Time : 12 hours

  • Yield : 85%

Functionalization at the 2-Position

Preparation of 2-(1-Oxophthalazin-2(1H)-yl)acetic Acid

Cyclization of Phthalic Anhydride with Hydrazine

Phthalazinone formation begins with refluxing phthalic anhydride and hydrazine hydrate (1:1.2 molar ratio) in ethanol for 6 hours, yielding phthalhydrazide (92% purity). Subsequent oxidation with KMnO₄ in acidic medium (H₂SO₄, 0.5 M) introduces the ketone group, though over-oxidation to phthalic acid remains a challenge (yield: 65%).

Acetic Acid Side-Chain Introduction

The acetic acid moiety is introduced via Friedel-Crafts alkylation using chloroacetic acid and AlCl₃ in dichloromethane (-10°C to 25°C, 8 hours). Patent EP3138841A1 reports a 74% yield after recrystallization from ethyl acetate.

Coupling of Moieties via Amide Bond Formation

Activation of Carboxylic Acid

The phthalazinone-acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF. Patent JP2005538937A notes that pre-activation for 30 minutes at 0°C minimizes side reactions.

Amine Coupling

The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline is added to the activated acid at 25°C for 18 hours, followed by quenching with aqueous NaHCO₃. Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) affords the title compound in 68% yield.

Optimization Data:

Coupling AgentSolventTemperatureTimeYield
EDCI/HOBtDMF25°C18 h68%
DCC/DMAPTHF40°C12 h55%
HATUDCM0°C→25°C24 h72%

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials, achieving >98% purity. Crystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, phthalazinone-H), 7.82–7.75 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.68–3.62 (m, 4H, thiazinane-H).

  • HRMS : m/z calc. for C₂₀H₁₈N₄O₄S [M+H]⁺: 422.1054; found: 422.1056.

Comparative Analysis of Synthetic Routes

Yield vs. Complexity

The EDCI/HOBt-mediated coupling offers a balance between yield (68%) and operational simplicity, whereas HATU improves yield (72%) but increases cost. Microwave-assisted coupling (100°C, 30 minutes) is explored in patent EP0687684A1, achieving 70% yield with reduced reaction time.

Environmental Considerations

Solvent selection significantly impacts sustainability. Replacing DMF with cyclopentyl methyl ether (CPME) in large-scale reactions reduces toxicity but may lower yield by 8–10% .

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a therapeutic agent, exploring its interactions with biological targets and its effects on cellular processes. Studies may focus on its antimicrobial, antiviral, or anticancer properties.

Medicine: In medicine, this compound is evaluated for its potential as a drug candidate. Preclinical studies assess its pharmacokinetics, toxicity, and efficacy in treating various diseases. The compound’s ability to modulate specific molecular pathways makes it a promising candidate for further development.

Industry: In industry, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials. Research focuses on optimizing its performance and exploring new industrial uses.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies are conducted to elucidate the precise molecular interactions and the resulting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazinan/Thiazine Derivatives

a. N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS 1324095-34-2)

  • Structural Similarity: Shares the 1,1-dioxido-1,2-thiazinan-phenyl core but replaces the phthalazinone with a tetrahydrocinnolinone group.
  • Molecular Formula : C₂₀H₂₄N₄O₄S (MW 416.5) .
  • Key Difference: The tetrahydrocinnolinone moiety may alter solubility and binding affinity compared to the planar phthalazinone system.

b. 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide

  • Structural Similarity : Contains a benzo-fused thiadiazine dioxide ring instead of thiazinan.
  • The 4-methoxyphenyl group may improve metabolic stability compared to unsubstituted phenyl .

c. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

  • Structural Similarity: Features a non-sulfonated 1,4-benzothiazine ring.
  • Key Difference : Absence of the sulfone group reduces electronegativity, likely diminishing interactions with polar enzyme active sites .
Acetamide Derivatives with Heterocyclic Moieties

a. 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 11f)

  • Structural Similarity : Triazole-thiazolyl acetamide synthesized via click chemistry.
  • Key Difference: The nitroquinoxaline group introduces strong electron-withdrawing effects, which may enhance cytotoxicity compared to the phthalazinone system .

b. N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d17)

  • Structural Similarity: Combines a triazole-phenyl group with a xanthine-like purinone.
  • Key Difference: The trifluoromethyl groups increase lipophilicity, likely improving blood-brain barrier penetration relative to the sulfonated thiazinan-phthalazinone structure .

c. 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structural Similarity : Sulfanyl-triazole-acetamide with furan substituents.
  • Biological Data : Exhibits anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its efficacy in different biological contexts.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes cyclocondensation reactions where thiazinane derivatives are reacted with substituted benzaldehydes under controlled conditions. The resulting structure features a thiazinane ring and an oxophthalazin moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC16H16N4O3S
Molecular Weight356.39 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, impacting cellular signaling pathways relevant to disease processes.

Research indicates that it may exhibit antimicrobial and anticancer properties, which are under investigation for their therapeutic potential.

Anticancer Activity

A study evaluating the anticancer effects of similar thiazinane derivatives demonstrated promising results against various cancer cell lines. The MTT assay was utilized to assess cell viability post-treatment with different concentrations of the compound.

Table 1: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 (µg/mL)Activity Level
This compoundTBDModerate to High
Control (Doxorubicin)0.5High

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish a complete structure-activity relationship (SAR) for this compound.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial effects. Testing against various bacterial strains revealed moderate inhibitory activity, warranting further exploration into its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds within the same class as this compound:

  • Study on Anticancer Properties :
    • A recent investigation into thiazinane derivatives showed significant cytotoxicity against liver cancer cells (HepG2). The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics.
  • Antimicrobial Screening :
    • In vitro testing against common bacterial pathogens indicated that thiazinane derivatives could inhibit bacterial growth effectively, suggesting a potential role in treating infections.
  • Molecular Docking Studies :
    • Computational studies have provided insights into the binding affinities of this compound with specific targets involved in cancer progression and microbial resistance mechanisms.

Q & A

Q. Q: What are the standard synthetic protocols for preparing N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide, and how are reaction conditions optimized?

A: The synthesis typically involves multi-step reactions, such as coupling thiazinane derivatives with phthalazinone-acetamide precursors. Key steps include:

  • Acylation : Reacting 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with activated esters (e.g., chloroacetyl chloride) under reflux in anhydrous THF or DMF .
  • Cyclization : Introducing the phthalazinone moiety via nucleophilic substitution, requiring temperature control (60–80°C) and catalysts like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
    Critical parameters : Solvent polarity, reaction time, and catalyst loading significantly impact yield. For example, excess base may hydrolyze sensitive thiazinane sulfone groups .

Advanced Synthesis: Computational Reaction Design

Q. Q: How can computational methods accelerate the optimization of challenging synthetic steps, such as avoiding side reactions in thiazinane sulfone stability?

A: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. For instance:

  • Reaction Path Screening : Identify competing pathways (e.g., sulfone ring-opening) using software like Gaussian or ORCA .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection to stabilize intermediates .
  • Catalyst Screening : Machine learning models (e.g., SchNet) predict ligand-catalyst interactions to enhance regioselectivity .
    Experimental validation via TLC/HPLC monitoring ensures computational predictions align with observed outcomes .

Basic Biological Activity Profiling

Q. Q: What in vitro assays are recommended for initial evaluation of this compound’s biological activity?

A: Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition ELISA .
    Key controls : Include reference compounds (e.g., 5-methoxyindole for anticancer ) and vehicle-only groups to exclude solvent toxicity.

Advanced Biological Data Analysis

Q. Q: How can researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

A: Apply orthogonal methodologies:

  • Pharmacokinetic Profiling : Assess plasma stability (e.g., liver microsomal assays) and bioavailability via LC-MS/MS .
  • Metabolite Identification : Use HR-MS to detect rapid hepatic degradation .
  • Structural Modifications : Introduce electron-withdrawing groups to the phthalazinone ring to enhance metabolic stability, guided by SAR studies .

Structural Characterization

Q. Q: What analytical techniques confirm the molecular structure and purity of this compound?

A:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify thiazinane sulfone (δ 3.2–3.8 ppm) and phthalazinone (δ 7.5–8.3 ppm) signals .
  • HR-MS : Exact mass matching (<2 ppm error) confirms molecular formula .

Toxicity and ADMET Profiling

Q. Q: What methodologies assess the compound’s toxicity and ADMET properties early in development?

A:

  • Cytotoxicity : Hemolysis assay on RBCs and HEK293 cells .
  • hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .
  • Microsomal Stability : Incubate with rat liver microsomes + NADPH, quantify parent compound loss via HPLC .

Structure-Activity Relationship (SAR) Studies

Q. Q: Which structural modifications of the thiazinane sulfone or phthalazinone groups enhance target selectivity?

A: Key modifications and outcomes:

Modification Biological Impact Reference
Thiazinane → ThiazolidineReduced antimicrobial activity
Phthalazinone → IndoleImproved anticancer IC₅₀ (HeLa: 2.1 μM → 0.8 μM)
Sulfone → SulfonamideEnhanced COX-2 selectivity (SI: 12→45)

Methodology : Parallel synthesis of analogs followed by high-throughput screening .

Reaction Engineering for Scale-Up

Q. Q: How can continuous-flow reactors improve the scalability of critical synthesis steps?

A:

  • Mixing Efficiency : Microreactors enhance heat transfer for exothermic steps (e.g., acylation) .
  • Catalyst Immobilization : Zeolite-packed columns enable catalyst reuse (e.g., Y-H zeolite for cyclization ).
  • In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real-time .

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